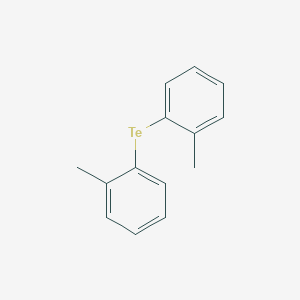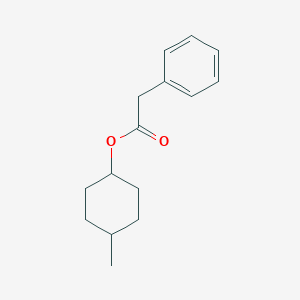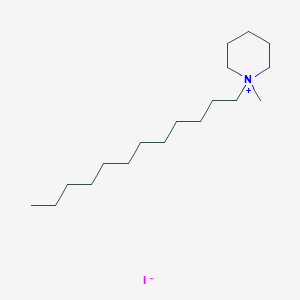
(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-6,7-dimethoxy-1-benzofuran-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-6,7-dimethoxy-1-benzofuran-3-one is an organic compound that belongs to the class of benzofurans
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1,3-benzodioxol-5-ylmethylidene)-6,7-dimethoxy-1-benzofuran-3-one typically involves the condensation of appropriate starting materials under specific reaction conditions. A common synthetic route might include:
Starting Materials: 1,3-benzodioxole, 6,7-dimethoxybenzofuran, and suitable aldehydes or ketones.
Reaction Conditions: The reaction may be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol.
Catalysts: Catalysts such as p-toluenesulfonic acid or other acidic catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-6,7-dimethoxy-1-benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium on carbon.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2E)-2-(1,3-benzodioxol-5-ylmethylidene)-6,7-dimethoxy-1-benzofuran-3-one is studied for its potential as a building block in organic synthesis and its reactivity in various chemical transformations.
Biology
Biologically, compounds containing benzofuran and benzodioxole moieties are often investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Medicine
In medicine, such compounds may be explored for their potential as drug candidates or as lead compounds in drug discovery programs.
Industry
Industrially, these compounds may be used in the development of new materials, dyes, and other chemical products.
Wirkmechanismus
The mechanism of action of (2E)-2-(1,3-benzodioxol-5-ylmethylidene)-6,7-dimethoxy-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the biological activity being studied. For example, if the compound exhibits anticancer activity, it may interact with cellular pathways involved in cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-1-benzofuran-3-one: Similar structure but lacks the dimethoxy groups.
(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-6,7-dimethoxy-1-benzofuran-2-one: Similar structure but with a different position of the carbonyl group.
Uniqueness
The presence of both benzodioxole and dimethoxybenzofuran moieties in (2E)-2-(1,3-benzodioxol-5-ylmethylidene)-6,7-dimethoxy-1-benzofuran-3-one may confer unique chemical and biological properties, making it a compound of interest for further research and development.
Eigenschaften
CAS-Nummer |
6274-63-1 |
|---|---|
Molekularformel |
C18H14O6 |
Molekulargewicht |
326.3 g/mol |
IUPAC-Name |
(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-6,7-dimethoxy-1-benzofuran-3-one |
InChI |
InChI=1S/C18H14O6/c1-20-13-6-4-11-16(19)15(24-17(11)18(13)21-2)8-10-3-5-12-14(7-10)23-9-22-12/h3-8H,9H2,1-2H3/b15-8+ |
InChI-Schlüssel |
DHGTVUHIUVKPPI-OVCLIPMQSA-N |
Isomerische SMILES |
COC1=C(C2=C(C=C1)C(=O)/C(=C\C3=CC4=C(C=C3)OCO4)/O2)OC |
Kanonische SMILES |
COC1=C(C2=C(C=C1)C(=O)C(=CC3=CC4=C(C=C3)OCO4)O2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


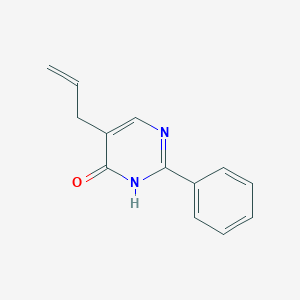
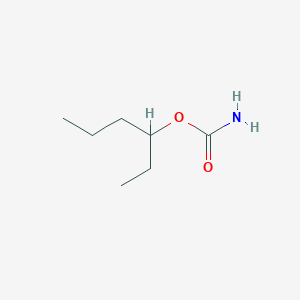
![(2E)-3-(4-chlorophenyl)-1-[4-(diphenylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B14724908.png)
![N-[1-[1-[(4-fluorophenyl)carbamoylmethyl]benzoimidazol-2-yl]ethyl]benzamide](/img/structure/B14724909.png)



![methyl 5-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B14724928.png)
![[3,4-Bis(propoxycarbonylamino)phenyl]arsonic acid](/img/structure/B14724931.png)

